molecular formula C20H23N5O2 B6286155 tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 946385-30-4

tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B6286155
CAS No.: 946385-30-4
M. Wt: 365.4 g/mol
InChI Key: ZFYAQKICBPBLQT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-[3-cyano-6-(pyridin-2-yl)pyridin-2-yl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.18517499 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Chemical Synthesis

Research indicates the utility of tert-butyl piperazine derivatives in catalysis and chemical synthesis. For instance, polymethacrylates containing a 4-amino-pyridyl derivative covalently attached exhibit effective catalysis in acylation chemistry due to self-activation by neighboring group effects (Mennenga et al., 2015). These findings underscore the importance of such compounds in facilitating organic transformations, potentially enhancing synthetic efficiency and selectivity in chemical processes.

Material Science and Structural Analysis

Tert-butyl piperazine derivatives also find relevance in material science, particularly in the development of novel materials with specific structural properties. For example, the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, alongside its X-ray diffraction studies, offer insights into the molecular architecture and potential material applications of these compounds (Sanjeevarayappa et al., 2015).

Pharmacological Research

In pharmacological research, tert-butyl piperazine derivatives are explored for their potential biological activities. Studies focus on synthesizing novel compounds and evaluating their biological efficacy in various models. For instance, exploration into the chemical modification and analgesic activity of specific piperazine carboxamide derivatives highlights the ongoing search for new therapeutic agents with improved pharmacological profiles (Nie et al., 2020).

Properties

IUPAC Name

tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-12-10-24(11-13-25)18-15(14-21)7-8-17(23-18)16-6-4-5-9-22-16/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYAQKICBPBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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